2-Amino-6-tert-butyl-3-formylchromone
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Overview
Description
2-Amino-6-tert-butyl-3-formylchromone is a chemical compound with the molecular formula C14H15NO3. It is a derivative of chromone, a naturally occurring oxygen heterocyclic compound widely distributed in plants. Chromones form the basic nucleus of important compounds such as flavones, isoflavones, xanthones, and anthocyanins .
Preparation Methods
The synthesis of 2-Amino-6-tert-butyl-3-formylchromone involves the condensation of 3-formylchromones with 2-aminobenzothiazoles in the presence of solvents like tetrahydrofuran (THF). The reaction conditions typically include the use of 2-propanol as the solvent, which facilitates the formation of corresponding imines . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Amino-6-tert-butyl-3-formylchromone undergoes various chemical reactions, including:
Condensation Reactions: With 2-aminobenzothiazoles to form imines.
Transacetalization: With alcohols to form 2-alkoxy-3-enamines.
Oxidation and Reduction: Depending on the reagents and conditions used.
Common reagents include 2-propanol, THF, and other alcohols. Major products formed from these reactions include imines and 2-alkoxy-3-enamines .
Scientific Research Applications
2-Amino-6-tert-butyl-3-formylchromone has several scientific research applications:
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-tert-butyl-3-formylchromone involves its interaction with molecular targets and pathways in biological systems. It may act as an inhibitor or activator of specific enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-Amino-6-tert-butyl-3-formylchromone can be compared with other similar compounds such as:
3-Formylchromone: A precursor in its synthesis.
2-Aminobenzothiazole: A reactant in its condensation reactions.
Quinoline-3-carbaldehyde: Another compound that undergoes similar reactions.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
68301-87-1 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-amino-6-tert-butyl-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)8-4-5-11-9(6-8)12(17)10(7-16)13(15)18-11/h4-7H,15H2,1-3H3 |
InChI Key |
RTJXYKXORXPRQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=C(C2=O)C=O)N |
Origin of Product |
United States |
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